2-Methoxy-4-nitrophenyl isothiocyanate

Description

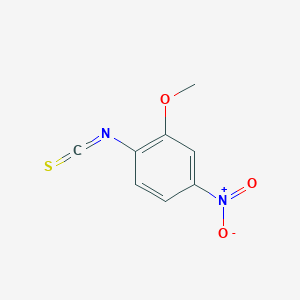

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8-4-6(10(11)12)2-3-7(8)9-5-14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWXXLFRMVILJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346269 | |

| Record name | 1-Isothiocyanato-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-55-1 | |

| Record name | 1-Isothiocyanato-2-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190774-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isothiocyanato-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-nitrophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 2 Methoxy 4 Nitrophenyl Isothiocyanate

Synthesis and Manufacturing Processes

The synthesis of aromatic isothiocyanates like this compound typically begins with the corresponding primary amine. The precursor for this compound is 2-methoxy-4-nitroaniline. wikipedia.orgchemicalbook.com General synthetic routes for converting anilines to isothiocyanates often involve reaction with a thiocarbonyl-transfer reagent.

A common laboratory and industrial method is the reaction of the primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base to neutralize the HCl byproduct. Another widely used approach involves the reaction of the amine with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent, such as lead nitrate (B79036) or tosyl chloride, to yield the isothiocyanate. nih.gov The specific synthesis of this compound would therefore start from 2-methoxy-4-nitroaniline, which itself can be synthesized from 4-methoxyaniline through a process of acetylation, nitration, and subsequent hydrolysis. google.com

Approaches from Primary Amines

Dithiocarbamate Salt Decomposition

Chemical Structure and Properties

The structure of this compound is defined by a benzene (B151609) ring with three functional groups. The isothiocyanate group at position 1 provides the characteristic reactivity for protein labeling. The methoxy group at position 2 and the nitro group at position 4 modify the electronic properties of the phenyl ring and, consequently, the reactivity of the isothiocyanate group. The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the isothiocyanate carbon.

Below are the key chemical and physical properties of the compound.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₃S |

| Molecular Weight | 210.21 g/mol |

| Appearance | Yellow to brown powder or lumps |

| Melting Point | 106-109 °C |

| CAS Number | 190774-55-1 |

| IUPAC Name | 1-isothiocyanato-2-methoxy-4-nitrobenzene |

Data sourced from commercial supplier information. sigmaaldrich.comthermofisher.com

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Reagent in Bioconjugation and Biomolecule Modification

Bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, is a cornerstone of modern biochemical and pharmaceutical research. Isothiocyanates, including 2-Methoxy-4-nitrophenyl isothiocyanate, are effective reagents for these modifications.

The isothiocyanate group (–N=C=S) is highly electrophilic and readily reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. This reaction results in the formation of a stable thiourea (B124793) linkage, effectively "labeling" the protein with the 2-methoxy-4-nitrophenyl group.

The labeling of proteins and other biomolecules with specific chemical tags is crucial for a variety of applications, including:

Fluorescence Labeling: While this compound itself is not a traditional fluorophore, the principles of its conjugation are analogous to those of fluorescent isothiocyanates like fluorescein (B123965) isothiocyanate (FITC). The conjugation process allows for the attachment of a probe that can be used to track the biomolecule's location and interactions within a biological system.

Immobilization: Proteins can be attached to solid supports, such as chromatography resins or microarray slides, through the reaction of their amino groups with isothiocyanates. This is fundamental for techniques like affinity chromatography and protein microarrays.

Drug Conjugation: The principles of isothiocyanate chemistry are applied in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells.

The reaction conditions for labeling are typically mild, occurring at physiological or slightly alkaline pH to ensure that the amino groups are deprotonated and thus more nucleophilic.

The fundamental reaction underpinning the use of this compound in bioconjugation is the formation of a thiourea bond. This reaction is a nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group.

The general reaction can be depicted as follows:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

Where:

R represents the 2-methoxy-4-nitrophenyl group.

R' represents the biomolecule (e.g., a protein).

This reaction is highly efficient and results in a stable covalent bond, making it a reliable method for permanently modifying biomolecules. The stability of the thiourea linkage is a key advantage in many applications where the label or conjugated molecule must remain attached under various experimental conditions. The kinetics of the reaction between isothiocyanates and amino acids have been studied to understand the stability of these covalent bonds for applications in protein labeling. psu.edu

| Reactant 1 | Reactant 2 | Product | Bond Formed |

|---|---|---|---|

| This compound | Primary Amine (e.g., on a protein) | Thiourea Conjugate | Thiourea (-NH-C(=S)-NH-) |

Derivatization in Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for analysis by a particular technique. Isothiocyanates are valuable derivatizing agents, particularly for High-Performance Liquid Chromatography (HPLC).

This compound can be used as a pre-column derivatizing agent in HPLC. The purpose of this derivatization is typically to:

Enhance Detectability: The nitrophenyl group in the molecule is a strong chromophore, meaning it absorbs ultraviolet (UV) light. By attaching this group to an analyte that has poor or no UV absorbance, the analyte can be more sensitively detected by a UV detector in an HPLC system.

Improve Chromatographic Properties: Derivatization can alter the polarity of an analyte, leading to better separation from other components in a complex mixture on an HPLC column.

While specific methods detailing the use of this compound for glutathione (B108866) derivatization are not extensively documented in readily available literature, the principle of using isothiocyanates for this purpose is established. Glutathione is a tripeptide that contains a primary amino group in its glutamyl residue. This amino group can react with an isothiocyanate under appropriate conditions.

The general procedure would involve:

Mixing the sample containing glutathione with a solution of this compound.

Allowing the reaction to proceed to completion, forming the thiourea derivative of glutathione.

Injecting the derivatized sample into the HPLC system for separation and quantification.

The resulting derivative would have enhanced UV absorbance, allowing for sensitive detection. Various other derivatizing agents are commonly used for glutathione analysis by HPLC, often targeting its thiol group. elsevierpure.comnih.govmdpi.comresearchgate.netresearchgate.net

The separation of enantiomers (chiral molecules that are mirror images of each other) is a significant challenge in analytical chemistry. One common approach is to use a chiral derivatizing agent (CDA). A CDA is a chiral molecule that reacts with the enantiomers of another compound to form diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.

While this compound itself is not chiral, it serves as a structural basis for creating chiral isothiocyanate derivatizing agents. For instance, a chiral amine could be reacted with a related precursor to form a chiral isothiocyanate. This chiral reagent could then be used to derivatize a racemic mixture of an amine or amino acid. The resulting diastereomeric thioureas can then be separated by HPLC. The use of various chiral isothiocyanates for the HPLC separation of enantiomers of amino compounds has been explored. researchgate.netnih.gov

The choice of the isothiocyanate and the reaction conditions are critical for achieving good separation of the resulting diastereomers. The structural features of the derivatizing agent, including the presence of aromatic rings and functional groups, can influence the interactions with the stationary phase of the HPLC column and, consequently, the resolution of the diastereomeric peaks.

| Application | Analyte Functional Group | Principle | Benefit of Derivatization |

|---|---|---|---|

| Glutathione Determination | Primary Amine | Formation of a thiourea derivative with enhanced UV absorbance. | Increased sensitivity of detection. |

| Enantiomeric Separations | Primary/Secondary Amine | Reaction with a chiral isothiocyanate to form diastereomers. | Separation of enantiomers on an achiral HPLC column. |

High-Performance Liquid Chromatography (HPLC) Applications

Derivatization for Amine Analysis via LC/ESI-MS/MS

The isothiocyanate functional group (-N=C=S) is a valuable tool in analytical chemistry for the derivatization of primary and secondary amines prior to analysis by liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). The principle of this method lies in the reaction between the electrophilic isothiocyanate and the nucleophilic amine group to form a stable thiourea derivative. This chemical modification serves several analytical purposes: it can improve the chromatographic separation of amines, enhance their ionization efficiency in the mass spectrometer source, and provide a common, predictable fragmentation pattern during tandem mass spectrometry (MS/MS), which is crucial for sensitive and selective detection.

While specific studies detailing the use of this compound for amine derivatization were not prominently identified, the application of analogous aromatic isothiocyanates is well-documented. For instance, a study on various p-aromatic isothiocyanates demonstrated their utility in chemical synthesis and biological testing. researchgate.net In such applications, the aromatic ring and its substituents play a key role. The nitro group, being strongly electron-withdrawing, can enhance the detectability of the derivative. Research on related compounds like p-nitrophenyl isothiocyanate has shown it to be an effective agent for inhibiting certain microbial pathogens, indicating the bioactivity conferred by this moiety. researchgate.net The presence of the nitro group on the phenyl ring in this compound would be expected to contribute favorably to the analytical sensitivity of its amine derivatives in a similar manner.

The general reaction for the derivatization of an amine with an isothiocyanate is presented below:

R-NH₂ (Amine) + S=C=N-Ar (Isothiocyanate) → R-NH-C(=S)-NH-Ar (Thiourea Derivative)

This derivatization strategy is particularly useful for the analysis of low molecular weight amines, which may otherwise exhibit poor retention on reversed-phase chromatography columns and ionize inefficiently.

Exploration as a Pharmacophore in Drug Discovery

The this compound scaffold is of significant interest in medicinal chemistry. The term "pharmacophore" refers to the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The combination of the phenyl isothiocyanate core with methoxy (B1213986) and nitro substituents presents a unique pharmacophore for exploration in drug discovery.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For isothiocyanate analogues, SAR studies have revealed key features that determine their efficacy and mechanism of action. nih.govresearchgate.net The biological activity of this compound can be rationalized by considering the contributions of its three main structural components: the isothiocyanate group, the nitro group, and the methoxy group.

Isothiocyanate (-N=C=S) Group : This functional group is a well-established pharmacophore responsible for the anticancer and chemopreventive effects of many compounds. nih.gov It acts as an electrophile, reacting with nucleophilic groups in proteins, such as cysteine residues, thereby modulating enzyme activity. researchgate.net

Nitro (-NO₂) Group : As an electron-withdrawing group, the nitro substituent can significantly impact a molecule's electronic properties and its interaction with biological targets. Studies on p-aromatic isothiocyanates have shown that a p-nitrophenyl isothiocyanate analogue exhibited the most potent inhibitory activity against certain plant pathogens. researchgate.net In other classes of compounds, the nitro group has been identified as an important functional group for antimigration and antiproliferation activities. nih.gov

Methoxy (-OCH₃) Group : The methoxy group is an electron-donating group. Its presence can influence the molecule's lipophilicity, metabolic stability, and binding orientation within a target protein. In some contexts, the methoxy group has been shown to enhance the antimetastatic activity of anticancer compounds. nih.gov

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring, combined with the reactive isothiocyanate moiety, creates a complex SAR profile that can be fine-tuned by modifying these substituents.

| Substituent Group | Position on Phenyl Ring | General Effect on Activity | Example Compound Class | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | para | Increased antimicrobial/inhibitory activity | p-Aromatic Isothiocyanates | researchgate.net |

| Methoxy (-OCH₃) | Not Specified | Can increase antimigration effect | Thiazole-5-carboxamide derivatives | nih.gov |

| Alkyl Chain Length | (Arylalkyl ITCs) | Longer chains (e.g., phenylhexyl) show greater inhibition of certain enzymes than shorter chains (e.g., phenethyl) | Arylalkyl Isothiocyanates | nih.gov |

| Fluoro, Chloro, Bromo | Various | Generally act as electron-withdrawing groups influencing antimigration and antiproliferation | Various Synthetic Compounds | nih.gov |

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create new chemical entities with improved affinity, better efficacy, or a multi-target mechanism of action. The this compound moiety has been successfully used as a building block in the synthesis of novel hybrid molecules.

A key example is its incorporation into novel 4-amino-7-chloroquinoline derivatives designed as potential antimalarial agents. google.com In this work, this compound was reacted with N-(7-chloro-4-quinolyl)-l,3-diaminopropane. The isothiocyanate group selectively reacts with one of the amino groups on the diaminopropane (B31400) linker, creating a thiourea bridge that connects the nitrophenyl moiety to the quinoline (B57606) core. This strategy combines the pharmacophore of the known antimalarial class (4-aminoquinoline) with the unique chemical properties of the substituted phenyl isothiocyanate. google.com

Another example involves the synthesis of novel curcumin (B1669340) derivatives. researchgate.net Researchers have explored modifying curcumin to improve its pharmacokinetic profile and efficacy. The synthesis scheme for certain glycoside derivatives includes a step where this compound is reacted with a precursor molecule, demonstrating its utility as a reactive intermediate for creating more complex hybrid structures. researchgate.net

| Reactant 1 | Reactant 2 | Resulting Hybrid Molecule Class | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| This compound | N-(7-chloro-4-quinolyl)-l,3-diaminopropane | Thiourea-linked 4-aminoquinoline (B48711) hybrid | Antimalarial | google.com |

| This compound | Amine-functionalized glycoside precursor | Glycoside-isothiocyanate conjugates | Antimalarial | researchgate.net |

Biological Activity and Mechanistic Investigations

Anticancer Activity

Isothiocyanates (ITCs) are recognized for their chemopreventive and therapeutic effects against several types of tumors. researchgate.net Their anticancer activity is multifaceted, involving the suppression of critical hallmarks of cancer such as uncontrolled cell proliferation, evasion of apoptosis (programmed cell death), and angiogenesis. researchgate.netmdpi.com The mechanisms underlying these effects include the modulation of enzymes involved in carcinogen metabolism, induction of cell cycle arrest, and the promotion of apoptotic cell death. nih.govfrontiersin.org

Inhibition of Tumorigenesis

Isothiocyanates play a significant role in inhibiting the process of carcinogenesis. nih.gov A primary mechanism is the modulation of biotransformation enzymes. nih.gov ITCs can inhibit phase I enzymes, such as the Cytochrome P450 family, which are responsible for activating pro-carcinogens into their toxic forms. frontiersin.org Concurrently, they induce phase II detoxifying enzymes, which facilitate the neutralization and excretion of carcinogens. frontiersin.org This dual action effectively reduces the exposure of cells to carcinogenic substances, thereby inhibiting the initiation of tumors. nih.gov For instance, phenethyl isothiocyanate (PEITC) has been shown to lower the induction of esophageal hyperplasia and other precancerous lesions in animal models by acting during the initiation period of carcinogenesis. nih.gov

Induction of Apoptosis

A key component of the anticancer activity of ITCs is their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov This process is crucial for eliminating malignant cells without inducing an inflammatory response. scispace.com Various ITCs, including PEITC, benzyl (B1604629) isothiocyanate (BITC), and sulforaphane (B1684495) (SFN), have been shown to trigger apoptosis in a wide range of cancer cell lines. frontiersin.orgaacrjournals.org The induction of apoptosis by ITCs is a well-documented mechanism for their chemopreventive functions and is often dose- and time-dependent. nih.govaacrjournals.orgresearchgate.net This process is mediated through several interconnected signaling pathways. nih.gov

A primary route through which isothiocyanates induce apoptosis is via caspase-dependent pathways. nih.govscispace.com Caspases are a family of protease enzymes that execute the apoptotic process. frontiersin.org Research has shown that treatment with ITCs like PEITC leads to the rapid and transient induction of caspase-3 activity. nih.govaacrjournals.org The activation of caspase-3 is a central event, as it cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation. nih.govaacrjournals.org

Studies on HeLa cervical cancer cells and TRAMP-derived prostate cancer cells demonstrated that PEITC and other structurally related ITCs stimulate the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3. nih.govaacrjournals.org This cleavage event follows the appearance of caspase activity and precedes DNA fragmentation. nih.govaacrjournals.org Furthermore, the apoptotic effects of ITCs can be inhibited by pretreatment with a potent caspase-3 inhibitor, confirming that these compounds can induce apoptosis through a caspase-3-dependent mechanism. nih.govscispace.com Research in cervical cancer cells showed that PEITC significantly activated caspase-3 in a dose-dependent manner. frontiersin.org

Isothiocyanates also trigger apoptosis through the intrinsic or mitochondrial pathway. mdpi.comiiarjournals.orgresearchgate.net This pathway is initiated by cellular stress and involves the modulation of mitochondrial function. mdpi.commdpi.com Treatment with ITCs such as BITC and PEITC has been shown to disrupt the mitochondrial membrane potential (ΔΨm). nih.goviiarjournals.org

This disruption is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). mdpi.commdpi.com ITCs can alter the balance of these proteins, typically by increasing the expression of Bax and decreasing the expression of Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. aacrjournals.orgresearchgate.netmdpi.com Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates initiator caspases (like caspase-9) that in turn activate executioner caspases such as caspase-3, culminating in cell death. mdpi.comaacrjournals.org

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, isothiocyanates exert their anticancer effects by halting the cancer cell cycle, thereby inhibiting proliferation. nih.govfrontiersin.org Numerous studies have shown that ITCs, including sulforaphane and PEITC, can induce cell cycle arrest, most commonly at the G2/M phase. frontiersin.orgiiarjournals.orgmdpi.com This arrest prevents cancer cells from entering mitosis and dividing. frontiersin.org

The mechanism behind this cell cycle arrest involves the modulation of key regulatory proteins. For example, sulforaphane has been found to cause an accumulation of cells in the G2/M phase in cervical and colon cancer cell lines. mdpi.comaacrjournals.org This effect is associated with the downregulation of critical proteins like Cyclin B1. mdpi.comnih.gov The disruption of the Cyclin B1/CDC2 complex is a key event that prevents the transition from the G2 to the M phase of the cell cycle. mdpi.comnih.gov By arresting cell cycle progression, ITCs effectively put a brake on the uncontrolled proliferation that characterizes cancer. aacrjournals.org

Effect on Cancer Cell Proliferation and Viability

Isothiocyanates have a direct inhibitory effect on the proliferation and viability of various cancer cells. researchgate.netaacrjournals.org This antiproliferative effect is a cornerstone of their anticancer activity. frontiersin.org Studies have demonstrated that ITCs such as allyl-ITC (AITC), BITC, and PEITC inhibit the growth of cancer cells regardless of their origin and even in cells that are resistant to conventional drugs. aacrjournals.org

The reduction in cell viability is dose-dependent. For example, sulforaphane and BITC were shown to reduce the viability of human acute myeloid leukemia (AML) cells, with BITC exhibiting greater potency. mdpi.com Similarly, sulforaphane treatment of cervical cancer cells led to a dose-dependent decrease in cell proliferation. mdpi.com The inhibition of proliferation is a direct consequence of the previously discussed mechanisms: the induction of apoptosis and cell cycle arrest, which work together to reduce the population of viable cancer cells. researchgate.netaacrjournals.org

Data Tables

Table 1: Inhibitory Effect (IC50) of Sulforaphane (SFN) and Benzyl Isothiocyanate (BITC) on Human AML Cell Viability After 72h Data derived from studies on human acute myeloid leukemia (AML) cell lines. mdpi.com

| Cell Line | Compound | IC50 (µM) |

| SKM-1 | Sulforaphane | 7.31 |

| SKM-1 | Benzyl Isothiocyanate | 4.15 |

| SKM/VCR (drug-resistant) | Sulforaphane | 7.93 |

| SKM/VCR (drug-resistant) | Benzyl Isothiocyanate | 4.76 |

Table 2: Effect of Sulforaphane (SFN) on Cell Cycle Distribution in Cervical Cancer Cells (HeLa) Data from a study on the effects of Sulforaphane on HeLa cells after 24 hours of treatment. mdpi.com

| SFN Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 55.2 | 24.1 | 20.7 |

| 6.25 | 48.9 | 22.3 | 28.8 |

| 12.5 | 40.1 | 19.5 | 40.4 |

| 25 | 32.7 | 15.8 | 51.5 |

Table 3: Caspase-3 Activation by Phenethyl Isothiocyanate (PEITC) in Cervical Cancer Cells Data reflects the percentage increase in caspase-3 activity compared to untreated control cells after 24 hours. frontiersin.org

| PEITC Concentration (µM) | % Increase in Caspase-3 Activity |

| 20 | 62.53% |

| 25 | 81.89% |

| 30 | 112.06% |

Inhibition of A549, HepG2, and MCF-7 Cell Division

No specific data is available on the inhibitory effects of 2-Methoxy-4-nitrophenyl isothiocyanate on the cell division of human lung carcinoma (A549), human liver cancer (HepG2), and human breast cancer (MCF-7) cell lines.

Impact on Leukemia Cell Growth (e.g., HL60 cells)

There is no available research detailing the impact of this compound on the growth and proliferation of leukemia cells, such as the human promyelocytic leukemia cell line HL60.

Interaction with Cellular Proteins and Disruption of Cellular Processes

While isothiocyanates as a class are known to interact with cellular proteins, no studies have been published that specifically identify the protein targets of this compound or describe how these interactions disrupt cellular processes.

Reduction of Carcinogen Activation and Enhancement of Detoxification Enzymes (Phase 2 enzymes)

Information regarding the ability of this compound to reduce the activation of carcinogens or to enhance the activity of Phase 2 detoxification enzymes is not present in the current scientific literature.

Anti-inflammatory Properties

Role in Inflammatory Pathways

The specific role of this compound in modulating inflammatory pathways has not been elucidated in published research.

Inhibition of NLRP3 Inflammasome Activation

There is no scientific evidence available to confirm or describe the inhibition of NLRP3 inflammasome activation by this compound.

Antioxidant Activity

No peer-reviewed studies were identified that specifically investigate the antioxidant capacity of this compound. Consequently, there is no available data on the following topics:

Antibacterial Activity

Similarly, a thorough search did not yield any studies detailing the antibacterial effects of this compound. Information regarding its efficacy against either Gram-positive or Gram-negative bacteria is currently unavailable.

α-Glucosidase Inhibition

There is no available scientific literature that has investigated or reported on the α-glucosidase inhibitory activity of this compound. Consequently, no data on its efficacy, such as IC50 values, or the mechanism of inhibition is available.

Potential in Atherosclerosis Prevention and Treatment

No research studies were found that have examined the potential of this compound in the prevention or treatment of atherosclerosis. As a result, there is no information regarding its effects on key indicators of this disease.

Reduction of Arterial Plaque Levels

There are no published data on the effect of this compound on the reduction of arterial plaque levels.

Modulation of Lipid Metabolism Disorders

No studies have been conducted to assess the impact of this compound on lipid metabolism disorders. Therefore, there is no evidence to suggest that it can modulate levels of triglycerides (TG), total cholesterol (TC), or low-density lipoprotein cholesterol (LDL-C).

Computational and Theoretical Studies

Molecular Docking Studies

No specific studies detailing the ligand-protein interactions or binding modes of 2-Methoxy-4-nitrophenyl isothiocyanate were found in the search results. Research on other isothiocyanates suggests that the isothiocyanate group can form covalent bonds with cysteine residues in proteins, but specific interactions for the title compound have not been documented.

There are no available studies that predict the specific molecular targets of this compound. While computational studies on other isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate, have identified potential targets like Keap1 and various enzymes involved in inflammatory pathways, this information cannot be directly extrapolated to this compound without specific research.

Density Functional Theory (DFT) Calculations

No publications containing Density Functional Theory (DFT) calculations for this compound were identified. Such studies, which would provide insight into the molecule's electronic structure, reactivity, and vibrational frequencies, have been performed on related molecules like 2-chloro-4-nitro phenol, but not on the specific compound of interest.

Prediction of Biological Activities (e.g., PASS software)

The prediction of biological activity spectra for this compound using tools such as PASS (Prediction of Activity Spectra for Substances) software has not been reported in the available literature.

Mechanisms of Action at the Molecular and Cellular Level

Covalent Interactions with Nucleophilic Groups (e.g., Thiols, Amines)

The primary mechanism by which isothiocyanates exert their effects is through the covalent modification of proteins. nih.govnih.gov The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by nucleophilic groups on amino acid side chains.

Interaction with Thiols: The most prominent targets are the thiol (sulfhydryl) groups of cysteine residues in proteins. The reaction between an isothiocyanate and a thiol group results in the formation of a dithiocarbamate (B8719985) adduct. This reaction is often reversible, allowing for the potential release of the parent isothiocyanate, which can then interact with other targets. This process, known as thiocarbamoylation, can alter the structure and function of the target protein. researchgate.net

Interaction with Amines: Isothiocyanates also react with the primary ε-amino groups of lysine (B10760008) residues. This reaction forms a stable, essentially irreversible thiourea (B124793) adduct. researchgate.net While the reaction with thiols is often faster, the irreversible nature of the lysine adducts can lead to permanent alterations in protein function.

These covalent modifications can impact a wide range of proteins, including enzymes and transcription factors, thereby triggering downstream cellular responses. nih.govresearchgate.net

Impact on Signal Transduction Pathways (e.g., MAPK signaling)

While specific data on 2-Methoxy-4-nitrophenyl isothiocyanate is not available, isothiocyanates as a class are known modulators of critical signal transduction pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways. The MAPK family—comprising key kinases such as ERK, JNK, and p38—is central to regulating cellular processes like proliferation, differentiation, inflammation, and apoptosis in response to extracellular signals. nih.govnih.gov

Activation of MAPK pathways is a recognized response to cellular stress. researchgate.net The interaction of isothiocyanates with cellular proteins, such as the modification of cysteine residues on kinases or regulatory proteins, can trigger these stress-response pathways. Depending on the cellular context and the specific isothiocyanate, this can lead to various outcomes, including the induction of apoptosis (programmed cell death) or the regulation of inflammatory responses. nih.gov For instance, the activation of JNK and p38 pathways is often associated with apoptotic responses. researchgate.net

Influence on DNA Methylation and Carcinogen-DNA Adduct Formation

There is no direct evidence available to suggest that this compound influences DNA methylation or forms DNA adducts itself. Instead, a major area of research for isothiocyanates is their ability to prevent the formation of DNA adducts by carcinogens. nih.gov

Carcinogen-DNA adducts are a form of DNA damage that, if not repaired, can lead to mutations and initiate cancer. Many chemical carcinogens require metabolic activation by Phase I enzymes (such as cytochrome P450s) to become reactive species capable of binding to DNA. Isothiocyanates can inhibit carcinogenesis through two primary mechanisms related to this process: nih.gov

Inhibition of Phase I Enzymes: Many ITCs can selectively inhibit the cytochrome P450 enzymes responsible for activating pro-carcinogens into their ultimate carcinogenic forms.

Induction of Phase II Enzymes: ITCs are potent inducers of Phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases). These enzymes conjugate carcinogens, increasing their water solubility and facilitating their excretion from the body, thereby preventing them from reaching and damaging DNA.

This protective role against DNA adduct formation is a key aspect of the chemopreventive activity attributed to many dietary isothiocyanates. nih.gov

Inhibition of Specific Enzymes (e.g., NADPH oxidase, DNA gyrase, lipoprotein)

The ability of this compound to inhibit the specific enzymes NADPH oxidase, DNA gyrase, and lipoprotein has not been documented in the reviewed scientific literature.

NADPH Oxidase (NOX): NADPH oxidases are enzymes that generate reactive oxygen species (ROS). nih.govuniroma1.it The inhibition of NOX enzymes is a therapeutic strategy for conditions associated with oxidative stress. mdpi.com While some NOX inhibitors are known to act via covalent modification of cysteine residues, there is no specific evidence linking this compound to this target. nih.gov

DNA Gyrase: DNA gyrase is a bacterial topoisomerase that is a common target for antibiotics, such as fluoroquinolones and aminocoumarins. nih.govnih.gov Inhibition of this enzyme is not a recognized mechanism of action for the isothiocyanate class of compounds.

Lipoprotein: The reduction of certain lipoproteins, such as Lipoprotein(a), is a target in cardiovascular disease management. Current therapeutic strategies involve highly specific biological agents like PCSK9 inhibitors and are mechanistically unrelated to the known activities of isothiocyanates. nih.govnih.gov

Table 1: General Reactions of Isothiocyanates with Nucleophilic Groups

| Interacting Group | Nucleophilic Atom | Amino Acid Example | Bond Formed | Reversibility |

| Thiol | Sulfur (S) | Cysteine | Dithiocarbamate | Reversible |

| Amine | Nitrogen (N) | Lysine | Thiourea | Irreversible |

Toxicological Considerations in Research Contexts

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are foundational in toxicology, providing initial data on the potential of a substance to cause cell damage or death. These tests are performed on cultured cells and measure various cellular functions to assess viability and metabolic activity.

A variety of colorimetric and enzymatic assays are employed to quantify the effects of a chemical on cell viability. These assays rely on the measurement of different cellular parameters, such as metabolic activity, cell membrane integrity, and total protein content. While specific studies on 2-Methoxy-4-nitrophenyl isothiocyanate are not readily found, research on other isothiocyanates, like phenethyl isothiocyanate, has demonstrated potent reductions in cell viability in cancer cell lines researchgate.net. The principles of common cell viability assays that would be used to assess the cytotoxicity of this compound are summarized below.

Table 1: Overview of Common Cell Viability Assays

| Assay | Principle | Measured Parameter |

|---|---|---|

| WST-8 | Reduction of the water-soluble tetrazolium salt WST-8 by cellular dehydrogenases into a soluble, colored formazan product. | Mitochondrial metabolic activity. The amount of formazan produced is directly proportional to the number of living cells cymitquimica.comchemchart.comnih.govthermofisher.com. |

| XTT | Similar to WST-8, involves the cleavage of the tetrazolium salt XTT to a formazan dye by metabolically active cells. | Mitochondrial dehydrogenase activity. |

| LDH | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. | Cell membrane integrity. An increase in LDH activity indicates compromised membrane integrity and cytotoxicity. |

| NR | Based on the ability of viable cells to incorporate and bind the neutral red (NR) supravital dye within their lysosomes. | Lysosomal integrity and plasma membrane function. |

| CV | Involves staining of both dead and viable adherent cells with crystal violet (CV) dye, which binds to proteins and DNA. | Total cell number/biomass. |

| SRB | The sulforhodamine B (SRB) assay relies on the ability of the SRB dye to bind to protein components of cells. | Total cellular protein content, which is proportional to the cell number. |

To understand the mechanism of cell death induced by a compound, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Various methods, often utilizing flow cytometry, can identify the hallmarks of these processes. Studies on related isothiocyanates have shown they can induce apoptosis through mitochondrial pathways researchgate.net.

Common techniques for this purpose include:

Annexin V/Propidium Iodide (PI) Staining: This is a widely used method for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorescent dye (like FITC) to detect these apoptotic cells industrialchemicals.gov.aunih.gov. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost nih.govnih.gov.

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) to confirm an apoptotic pathway.

DNA Fragmentation Analysis: A key feature of late-stage apoptosis is the fragmentation of DNA by endonucleases. This can be detected by techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by gel electrophoresis.

Table 2: Methods for Detecting Apoptosis and Necrosis

| Method | Principle | Cell Status Detected |

|---|---|---|

| Annexin V Staining | Detects phosphatidylserine (PS) on the outer cell membrane. | Early Apoptosis. |

| Propidium Iodide (PI) Staining | Enters cells with compromised membranes and intercalates with DNA. | Necrosis / Late Apoptosis. |

| Combined Annexin V/PI | Dual staining allows differentiation between viable, early apoptotic, late apoptotic, and necrotic cells industrialchemicals.gov.aunih.gov. | Viable, Apoptotic (Early/Late), Necrotic. |

| Caspase Assays | Measures the activity of key enzymes in the apoptotic cascade. | Apoptosis Execution. |

| TUNEL Assay | Labels breaks in the DNA strands, a hallmark of late apoptosis. | Late Apoptosis. |

Sensitization and Allergic Contact Hypersensitivity

Sensitization is an immunological process where initial exposure to a substance (an allergen) leads to the development of a specific hypersensitivity. Allergic contact dermatitis (ACD) is a common manifestation, representing a Type IV delayed-type hypersensitivity reaction. Isocyanates as a chemical class are recognized as potent sensitizers nih.gov. Safety data for the related compound 4-Nitrophenyl isothiocyanate explicitly states it "May cause an allergic skin reaction" cymitquimica.com. This strongly suggests a high potential for this compound to act as a skin sensitizer.

The mechanism involves two phases:

Induction (Sensitization) Phase: Upon first contact, the chemical (a hapten) penetrates the skin and binds to self-proteins to form an immunogenic complex. This complex is processed by antigen-presenting cells (like Langerhans cells), which then migrate to lymph nodes and activate allergen-specific T cells.

Elicitation Phase: Upon subsequent exposure to the same chemical, memory T cells are activated, leading to an inflammatory response at the site of contact, typically appearing 24-72 hours after exposure.

Considerations for In Vivo Studies and Preclinical Research

Should in vitro data suggest significant biological activity, in vivo studies may be considered to understand the compound's effects in a whole organism. Preclinical research is essential for evaluating systemic toxicity and identifying potential target organs.

Based on the hazard profile of related isothiocyanates, key considerations for designing in vivo studies for this compound would include:

Route of Exposure: Dermal and inhalation routes would be of primary concern due to the expected irritant and sensitizing properties.

Endpoint Selection: Studies would focus on skin and respiratory system pathology. The local lymph node assay (LLNA) is a standard in vivo method for assessing sensitization potential.

Dose-Range Finding: Initial studies are conducted to determine a range of doses to be used in subsequent, more detailed toxicological investigations.

Handling Precautions: Given the potential for severe skin and respiratory effects, strict safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and respiratory protection, would be mandatory.

Future Directions and Research Perspectives

Development of Novel 2-Methoxy-4-nitrophenyl Isothiocyanate Analogues

The synthesis and evaluation of novel analogues of this compound represent a critical step in optimizing its potential therapeutic efficacy. By systematically modifying its chemical structure, researchers can explore structure-activity relationships (SAR) to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research in this area would involve the chemical synthesis of a library of related compounds. Modifications could include altering the position of the methoxy (B1213986) and nitro groups, introducing different substituents on the phenyl ring, or replacing the phenyl ring with other aromatic or heterocyclic systems. The objective of these modifications would be to fine-tune the electronic and steric properties of the molecule to enhance its interaction with biological targets.

For instance, the introduction of additional functional groups could modulate the compound's solubility, metabolic stability, and ability to cross cellular membranes. The biological activity of these newly synthesized analogues would then be assessed through a battery of in vitro assays to determine their cytotoxic, anti-inflammatory, or other relevant effects.

Table 1: Hypothetical Analogues of this compound for Future Synthesis and Evaluation

| Analogue Name | Modification from Parent Compound | Potential Research Focus |

| 2-Ethoxy-4-nitrophenyl isothiocyanate | Methoxy group replaced with an ethoxy group | Investigate the effect of a larger alkoxy group on lipophilicity and cell permeability. |

| 2-Methoxy-4-aminophenyl isothiocyanate | Nitro group reduced to an amino group | Explore the impact of a strong electron-donating group on biological activity. |

| 3-Methoxy-4-nitrophenyl isothiocyanate | Positional isomer | Determine the importance of substituent positions for target engagement. |

| 2-Methoxy-4-nitronaphthyl isothiocyanate | Phenyl ring replaced with a naphthalene ring | Assess the influence of an extended aromatic system on efficacy. |

Targeted Drug Delivery Systems for this compound

To maximize the therapeutic potential of this compound and minimize potential off-target effects, the development of targeted drug delivery systems is a promising avenue of research. These systems are designed to selectively deliver the therapeutic agent to the site of action, such as tumor tissues, thereby increasing its local concentration and reducing systemic exposure.

Future investigations would focus on encapsulating or conjugating this compound with various nanocarriers. Liposomes, polymeric nanoparticles, and micelles are examples of delivery vehicles that could be explored. The surface of these nanocarriers could be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors that are overexpressed on the surface of target cells.

The development of such targeted systems would involve the formulation of the drug-loaded nanocarriers, followed by their physicochemical characterization. In vitro studies would be necessary to confirm the targeted uptake of the nanoparticles by specific cell lines. Subsequent in vivo studies in animal models would be crucial to evaluate the biodistribution, efficacy, and safety of the targeted delivery system.

Combination Therapies Involving this compound

The exploration of combination therapies, where this compound is co-administered with other therapeutic agents, holds the potential for synergistic effects and overcoming drug resistance. By targeting multiple cellular pathways simultaneously, combination therapies can often achieve a greater therapeutic outcome than monotreatment.

Future research would involve identifying rational combination partners for this compound. These could include established chemotherapeutic drugs, targeted therapies, or immunomodulatory agents. The selection of combination agents would be guided by the presumed mechanism of action of this compound and the molecular characteristics of the disease being targeted.

In vitro studies, such as checkerboard assays, would be employed to assess the synergistic, additive, or antagonistic effects of the drug combinations across a panel of cell lines. Promising combinations would then be advanced to in vivo animal models to validate the enhanced efficacy and to assess the safety profile of the combination regimen.

Table 2: Potential Combination Therapy Strategies for this compound

| Combination Agent | Rationale for Combination | Potential Therapeutic Area |

| Cisplatin | Synergistic induction of apoptosis | Various solid tumors |

| Paclitaxel | Complementary mechanisms of cell cycle arrest | Breast and ovarian cancer |

| An immune checkpoint inhibitor | Enhancement of anti-tumor immune response | Immunogenic tumors |

Further Elucidation of Molecular Mechanisms

A comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound is fundamental for its rational development as a therapeutic agent. Future research should be directed at identifying its specific cellular targets and delineating the signaling pathways it modulates.

A variety of modern molecular biology techniques could be employed to achieve this. Target identification studies, such as affinity chromatography and mass spectrometry-based proteomics, could be used to isolate and identify the proteins that directly interact with the compound. Subsequent validation of these targets would involve techniques like RNA interference or CRISPR-Cas9 to confirm their role in mediating the compound's effects.

Furthermore, transcriptomic and proteomic analyses of cells treated with this compound would provide a global view of the changes in gene and protein expression, offering insights into the affected signaling pathways. These studies would be instrumental in constructing a detailed picture of the compound's mechanism of action.

Translational Research and Therapeutic Applications

The ultimate goal of preclinical research into this compound is its translation into clinical applications for the benefit of patients. This requires a focused effort on preclinical development and the identification of specific diseases where the compound is likely to be most effective.

Future translational research would involve comprehensive preclinical studies in relevant animal models of disease. These studies would aim to establish proof-of-concept for its therapeutic efficacy, determine the optimal dosing schedule, and evaluate its safety and toxicity profile. Pharmacokinetic studies would also be essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Based on the collective data from these preclinical investigations, a strong scientific rationale could be built for initiating clinical trials in human subjects. The selection of the patient population for these initial trials would be guided by the molecular mechanism of the compound and any identified predictive biomarkers of response.

Q & A

Basic: What synthetic routes are recommended for preparing 2-methoxy-4-nitrophenyl isothiocyanate, and how can purity be validated?

Answer:

this compound is typically synthesized via the reaction of the corresponding amine (2-methoxy-4-nitroaniline) with thiophosgene or carbon disulfide under controlled conditions. Purity validation requires a combination of analytical techniques:

- HPLC-MS/MS to confirm molecular mass and detect impurities .

- NMR spectroscopy (¹H and ¹³C) to verify structural integrity, particularly the isothiocyanate (-NCS) group and aromatic substituents .

- Melting point analysis to compare against literature values (CAS: 190774-55-1) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- Spectroscopy:

- Crystallography :

Advanced: How can structural contradictions in crystallographic data be resolved during refinement?

Answer:

Discrepancies in displacement parameters or residual electron density may arise due to:

- Disorder in nitro/methoxy groups : Apply geometric restraints in SHELXL to model alternative conformations .

- Twinned crystals : Use the TWIN command in SHELX to refine twin laws and partition intensities .

- Validation tools : Check CIF files with PLATON or checkCIF to identify symmetry or occupancy errors .

Advanced: What strategies optimize the use of this compound as a derivatizing agent in LC-MS/MS for trace analysis?

Answer:

- Derivatization conditions : React with primary amines (e.g., amino acids) at pH 8–9 (borate buffer) for 1–2 hours at 60°C .

- Sensitivity enhancement : Use post-column derivatization to avoid interference from excess reagent. The electron-withdrawing nitro group improves ionization efficiency in ESI+ mode .

- Method validation : Compare with alternative isothiocyanates (e.g., phenyl or naphthyl derivatives) to assess limits of detection (LOD < 1 nM achievable) .

Advanced: How can researchers investigate its interaction with serum albumin, and what binding parameters are critical?

Answer:

- Fluorescence quenching : Monitor tryptophan emission (λₑₓ = 280 nm) upon titration with the compound. Calculate Stern-Volmer constants (KSV) and binding constants (Ka) .

- Molecular docking : Use AutoDock Vina to model binding to Sudlow’s Site I/II, focusing on hydrophobic interactions with methoxy/nitro groups .

- Thermodynamic analysis : Van’t Hoff plots (ΔH, ΔS) derived from ITC or temperature-dependent fluorescence reveal entropy-driven binding typical for aromatic isothiocyanates .

Advanced: What experimental controls are essential when studying its antimicrobial activity against Gram-negative vs. Gram-positive bacteria?

Answer:

- Growth media : Use cation-adjusted Mueller-Hinton broth to standardize inoculum density (1–5 × 10⁵ CFU/mL) .

- Controls : Include solvent controls (e.g., DMSO) and reference antibiotics (e.g., ciprofloxacin) to validate MIC/MBC results .

- Mechanistic assays :

- ATPase inhibition : Measure intracellular ATP depletion using luciferase-based kits.

- Membrane permeability : Use propidium iodide uptake assays (Gram-positive bacteria are more susceptible due to thicker peptidoglycan) .

Data Contradiction: How to address discrepancies in bioactivity data across studies?

Answer:

- Strain variability : Use ATCC reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure reproducibility .

- Solubility factors : Pre-dissolve the compound in DMSO (<1% v/v) and confirm stability via HPLC .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicate experiments .

Methodological Gap: How can computational modeling complement crystallographic data for this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare theoretical vs. experimental bond lengths .

- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer .

- MD simulations : Predict solvation effects in aqueous/DMSO environments using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.